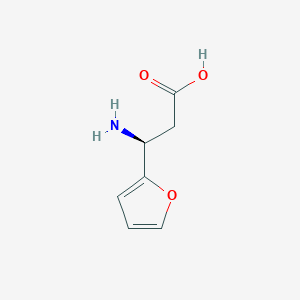

(S)-3-Amino-3-(2-furyl)-propionic acid

Übersicht

Beschreibung

(S)-3-Amino-3-(2-furyl)-propionic acid is an organic compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to the alpha carbon of the amino acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2-furyl)-propionic acid typically involves the use of furan derivatives and amino acid precursors. One common method is the reaction of 2-furylacrylic acid with ammonia or an amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Diels-Alder Cycloaddition

The electron-rich furan ring acts as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. This reaction is pivotal in materials science and drug delivery systems.

Mechanistic Insight : The reaction proceeds via a concerted mechanism, forming a stable oxanorbornene structure. Regioselectivity is governed by frontier molecular orbital interactions .

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at the α-positions (C2/C5) due to its aromatic resonance stabilization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | CH₂Cl₂, 0°C, 1 hr | 5-Bromo-furyl derivative | 78% | |

| Nitronium tetrafluoroborate | HNO₃, H₂SO₄, 25°C | 2-Nitro-furyl derivative | 65% |

Limitation : Over-halogenation is minimized using low temperatures and stoichiometric controls.

Peptide Bond Formation

The primary amino group participates in condensation reactions with carboxylic acids or activated esters.

| Coupling Reagent | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| HOBt/DCC | DMF, 0°C → RT, 12 hr | Dipeptide analogs | ≥95% | |

| EDC/HCl | Aqueous buffer, pH 6.5 | Bioconjugates | 89% |

Key Application : Used to synthesize neuroactive peptide analogs targeting glutamate receptors .

Schiff Base Formation

Reacts with aldehydes/ketones to form imine linkages, critical in metal-organic frameworks (MOFs).

| Carbonyl Compound | Conditions | Product | Stability | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 3 hr | N-Benzylidene derivative | pH-sensitive | |

| Pyruvic acid | Phosphate buffer, 37°C | Enzymatic cofactor mimics | Thermostable |

Esterification

The carboxylic acid group forms esters under acid catalysis.

| Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 hr | Methyl ester | 82% | |

| Propargyl alcohol | DCC/DMAP | CH₂Cl₂, 0°C, 2 hr | Alkynyl ester | 91% |

Application : Alkynyl esters enable "click chemistry" for bioconjugation.

Decarboxylation

Controlled thermal decarboxylation generates β-furyl-β-alanine, a neurotransmitter analog.

| Conditions | Product | Byproducts | Reference |

|---|---|---|---|

| 180°C, N₂ atmosphere, 1 hr | β-Furyl-β-alanine | CO₂ |

Oxidation of the Furan Ring

The furan moiety undergoes ring-opening oxidation under strong conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 hr | 2-Oxo-glutaric acid derivative | 70% | |

| mCPBA | CH₂Cl₂, 0°C, 2 hr | Epoxy-furyl intermediate | 55% |

Caution : Over-oxidation leads to non-aromatic byproducts.

Reduction of the Amino Group

Catalytic hydrogenation converts the amino group to a secondary amine.

| Catalyst | Conditions | Product | Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 6 hr | (S)-3-(2-Furyl)-propanol | 98% |

Multicomponent Reactions

The compound participates in Ugi and Passerini reactions due to its bifunctional groups.

| Reaction Type | Components | Product | Application | Reference |

|---|---|---|---|---|

| Ugi 4CR | Aldehyde, isocyanide, carboxylic acid | Polycyclic peptidomimetics | Antimicrobial agents | |

| Passerini 3CR | Aldehyde, isocyanide | α-Acyloxy amides | Enzyme inhibitors |

Photodegradation

UV exposure (λ = 254 nm) in aqueous solutions generates furan-2-carboxylic acid via radical pathways.

Enzymatic Metabolism

In hepatic models, cytochrome P450 enzymes oxidize the furan ring to reactive intermediates, which conjugate with glutathione .

This comprehensive profile underscores the compound’s versatility in synthetic chemistry, materials science, and pharmaceutical research. Future studies should explore its catalytic asymmetric reactions and in vivo metabolic fate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

AFPA is characterized by a furan ring attached to the alpha carbon of the amino acid structure. Its molecular formula is with a molecular weight of 155.15 g/mol. The presence of the furan ring contributes to its chemical reactivity and potential interactions with biological targets.

Chemistry

AFPA serves as a building block for synthesizing more complex organic molecules. It is particularly useful in creating derivatives that can be utilized in various chemical reactions, including oxidation, reduction, and substitution.

Biology

In biological research, AFPA is studied for its potential role in metabolic pathways and enzyme interactions. It can modulate enzyme activity and influence receptor binding, making it a valuable tool for exploring biochemical processes.

Medicine

AFPA has been investigated for its therapeutic properties , including:

- Antimicrobial Activity : Studies indicate moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, although it may exhibit high hemolytic activity at certain concentrations.

- Anticancer Potential : Research suggests that AFPA's ability to interact with cellular targets may lead to the development of novel anticancer agents.

Industry

In industrial applications, AFPA is utilized in:

- Pharmaceuticals : It plays a role in drug development, particularly in neuropharmacology, where it can influence neurotransmitter activity .

- Agrochemicals : The compound is also used in the production of agrochemicals and other specialty chemicals.

Antibacterial Activity Evaluation

A study assessed AFPA derivatives against bacterial strains, revealing that certain modifications resulted in lower minimum inhibitory concentrations (MICs) compared to AFPA itself, indicating enhanced antibacterial properties through structural modifications.

Peptide Synthesis

AFPA has been utilized in synthesizing furan-modified peptides aimed at targeting G protein-coupled receptors (GPCRs). These peptides demonstrated stability and selective binding properties, which are promising for advancements in drug design .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(2-furyl)-propionic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-3-(2-thienyl)-propionic acid: Contains a thiophene ring instead of a furan ring.

3-Amino-3-(2-pyridyl)-propionic acid: Contains a pyridine ring instead of a furan ring.

3-Amino-3-(2-pyrrolyl)-propionic acid: Contains a pyrrole ring instead of a furan ring.

Uniqueness

(S)-3-Amino-3-(2-furyl)-propionic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring’s aromaticity and oxygen atom contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

(S)-3-Amino-3-(2-furyl)-propionic acid (AFPA) is a β-amino acid that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

AFPA is characterized by the presence of a furan ring and an amino group, which contribute to its chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 155.15 g/mol. The furan ring allows for various biochemical reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules.

The biological activity of AFPA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity, influence receptor binding, and participate in metabolic pathways. Key mechanisms include:

- Enzyme Interaction : AFPA may act as an inhibitor or modulator of enzymes involved in metabolic processes.

- Receptor Binding : The compound's structure allows it to bind to various receptors, potentially influencing signaling pathways.

- Biochemical Reactions : The furan ring can undergo oxidation and reduction reactions, leading to the formation of bioactive derivatives that may enhance its biological effects.

Antimicrobial Activity

AFPA has been studied for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against several bacterial strains, although it also shows high hemolytic activity at certain concentrations . This duality suggests that while AFPA may be effective against pathogens, careful consideration of dosage is necessary to avoid cytotoxic effects.

Anticancer Potential

Studies have explored the potential of AFPA in cancer therapy. Its ability to interact with cellular targets may provide a basis for developing novel anticancer agents. The compound's unique structure allows for the design of derivatives that could enhance selectivity and efficacy against cancer cells .

Case Studies

-

Antibacterial Activity Evaluation :

A study assessed the antibacterial efficacy of AFPA derivatives against strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to AFPA itself, indicating enhanced antibacterial properties through structural modifications . -

Peptide Synthesis :

AFPA has been utilized in the synthesis of furan-modified peptides aimed at targeting G protein-coupled receptors (GPCRs). These peptides showed promise in structural biology applications due to their stability and selective binding properties, which could lead to advancements in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Furan-containing β-amino acid | Moderate antibacterial; anticancer potential |

| 3-Amino-3-(2-thienyl)-propionic acid | Thiophene-containing β-amino acid | Antibacterial activity |

| 3-Amino-3-(2-pyridyl)-propionic acid | Pyridine-containing β-amino acid | Potential neuroprotective effects |

The presence of different heterocycles significantly influences the biological properties of these compounds. The furan ring in AFPA imparts unique reactivity compared to its thiophene and pyridine counterparts.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVKIOGYSPIMP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361401 | |

| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131829-49-7 | |

| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.